2-(methylsulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide
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Overview
Description
2-(methylsulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a methylsulfonyl group and a 1,3,4-oxadiazole ring
Scientific Research Applications
2-(methylsulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biology: It is studied for its potential to modulate biological pathways, making it useful in drug discovery and development.
Industry: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with insulin signaling pathways .
Mode of Action
For instance, 3,4′,5-Trimethoxy-trans-stilbene, a related compound, has been shown to activate the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway by inhibiting phosphorylation of insulin receptor substrate (IRS)-1 at Ser307 and increasing the protein levels of IRS-1 and IRS-2 .
Biochemical Pathways
The compound may affect the insulin and Nrf2 signaling pathways, as suggested by studies on related compounds . These pathways play crucial roles in glucose metabolism and oxidative stress response, respectively. Activation of these pathways can lead to enhanced glycogen synthesis, glucose consumption, and antioxidant enzyme activity .
Pharmacokinetics
Related compounds have been administered orally in studies, suggesting potential oral bioavailability .
Result of Action
The compound’s action could potentially result in improved insulin sensitivity and glucose tolerance, as well as reduced oxidative stress, based on studies on related compounds . These effects could be beneficial in conditions such as diabetes and obesity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the 3,4,5-triethoxyphenyl group: This step involves the ethoxylation of a phenyl ring, which can be done using ethyl iodide in the presence of a base.
Attachment of the benzamide moiety: The final step involves coupling the oxadiazole intermediate with a benzoyl chloride derivative in the presence of a base to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylsulfonyl group can undergo oxidation to form sulfone derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxyphenylacetic acid: Shares the triethoxyphenyl group but lacks the oxadiazole and benzamide moieties.
3,4,5-Trimethoxybenzaldehyde: Contains the triethoxyphenyl group but differs in the functional groups attached to the benzene ring.
3,4,5-Trimethoxy-trans-stilbene: Similar in having methoxy groups but differs significantly in overall structure and properties.
Uniqueness
2-(methylsulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the oxadiazole ring and the methylsulfonyl group distinguishes it from other similar compounds, providing unique opportunities for its application in various fields.
Properties
IUPAC Name |
2-methylsulfonyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O7S/c1-5-29-16-12-14(13-17(30-6-2)19(16)31-7-3)21-24-25-22(32-21)23-20(26)15-10-8-9-11-18(15)33(4,27)28/h8-13H,5-7H2,1-4H3,(H,23,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGMDXJQLWNVED-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC=CC=C3S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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